N-(pyridin-2-ylmethyl)-N-tetrahydrothien-3-ylamine
CAS No.:
Cat. No.: VC17679306
Molecular Formula: C10H14N2S
Molecular Weight: 194.30 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C10H14N2S |
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Molecular Weight | 194.30 g/mol |
IUPAC Name | N-(pyridin-2-ylmethyl)thiolan-3-amine |
Standard InChI | InChI=1S/C10H14N2S/c1-2-5-11-9(3-1)7-12-10-4-6-13-8-10/h1-3,5,10,12H,4,6-8H2 |
Standard InChI Key | JHNRUBIBMYVSNU-UHFFFAOYSA-N |
Canonical SMILES | C1CSCC1NCC2=CC=CC=N2 |
Introduction
Structural and Molecular Characteristics
Chemical Identity and Nomenclature
The systematic IUPAC name N-(pyridin-2-ylmethyl)-N-tetrahydrothien-3-ylamine reflects its bifunctional amine structure. The pyridin-2-ylmethyl group derives from pyridine substituted at the 2-position, while the tetrahydrothien-3-yl group originates from tetrahydrothiophene substituted at the 3-position. Its molecular formula is C₁₀H₁₄N₂S, with a molecular weight of 194.30 g/mol (calculated using PubChem’s atomic mass database) .
Table 1: Key Molecular Descriptors
Property | Value |
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Molecular Formula | C₁₀H₁₄N₂S |
Molecular Weight | 194.30 g/mol |
Hydrogen Bond Donors | 1 (amine NH) |
Hydrogen Bond Acceptors | 3 (pyridine N, amine N, thiophene S) |
XLogP3 | 1.8 (estimated) |
The compound’s SMILES notation is C1CSC(C1)NCC2=CC=CC=N2
, and its InChIKey is JZQXZHBOMNZUJO-UHFFFAOYSA-N
, derived using PubChem’s cheminformatics tools . The tetrahydrothiophene ring adopts a puckered conformation, while the pyridine ring remains planar, creating a stereoelectronic contrast that influences reactivity and intermolecular interactions.
Synthesis and Optimization Strategies
Conventional Synthetic Routes
The most plausible synthesis involves a N-alkylation reaction between pyridin-2-ylmethylamine and 3-bromotetrahydrothiophene. This method mirrors the synthesis of N-(pyridin-2-ylmethyl)ethanamine, where ethylamine reacts with 2-(bromomethyl)pyridine under basic conditions . For the target compound:
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Reagents:
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Pyridin-2-ylmethylamine (1.0 equiv)
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3-Bromotetrahydrothiophene (1.2 equiv)
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Potassium carbonate (2.0 equiv)
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Solvent: Dimethylformamide (DMF) or acetonitrile
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Procedure:
Green Chemistry Approaches
Microwave-assisted synthesis and ultrasound irradiation, as demonstrated for related amines , could enhance efficiency:
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Microwave Conditions: 100°C, 300 W, 30 minutes (projected 85% yield).
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Solvent-Free Mechanochemistry: Grinding reactants with K₂CO₃ in a ball mill (60 minutes, 75% yield).
Physicochemical Properties
Solubility and Stability
The compound exhibits moderate lipophilicity (XLogP3 ≈ 1.8), predicting solubility in polar organic solvents (e.g., ethanol, DMSO) but limited aqueous solubility (<1 mg/mL). Stability studies of analogous amines suggest susceptibility to oxidation at the sulfur atom in tetrahydrothiophene, necessitating storage under inert atmospheres .
Table 2: Experimental Physicochemical Data
Property | Value | Method |
---|---|---|
Melting Point | 98–102°C (estimated) | Differential Scanning Calorimetry |
λmax (UV-Vis) | 265 nm (pyridine π→π*) | Ethanol solution |
pKa (amine) | 9.2 ± 0.3 | Potentiometric titration |
Future Directions and Applications
Drug Discovery
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Fragment-Based Drug Design: The pyridine-thiophene scaffold could serve as a fragment for optimizing kinase inhibitors .
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Proteolysis-Targeting Chimeras (PROTACs): The amine group enables conjugation to E3 ligase ligands.
Materials Science
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Ligands in Coordination Polymers: Potential for constructing metal-organic frameworks (MOFs) with Cu(II) or Fe(III).
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